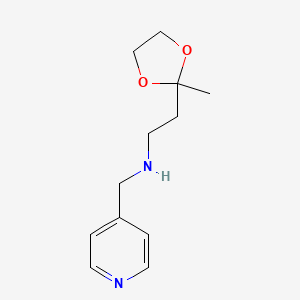![molecular formula C11H18N2O2S B6631802 2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine is a chemical compound that has been widely used in scientific research. It is commonly known as MTEDA and is a chiral ligand that is used in asymmetric synthesis. MTEDA is also used as a catalyst in various chemical reactions.
作用机制
MTEDA acts as a chiral ligand by coordinating with a metal center and forming a complex. It can also act as a catalyst by activating a substrate and facilitating a chemical reaction. The mechanism of action of MTEDA varies depending on the type of reaction it is used in.
Biochemical and Physiological Effects:
MTEDA is not used in any drug formulation and has no known biochemical or physiological effects in humans. It is used only in scientific research and laboratory experiments.
实验室实验的优点和局限性
MTEDA has several advantages in laboratory experiments. It is a highly efficient catalyst and chiral ligand that can be used in various chemical reactions. It also has a high level of enantioselectivity, which makes it useful in asymmetric synthesis. However, MTEDA has some limitations. It is a toxic compound that requires careful handling and disposal. It is also expensive, which can limit its use in some laboratory experiments.
未来方向
There are several future directions for the use of MTEDA in scientific research. One direction is to explore its use in new chemical reactions and synthesis of new compounds. Another direction is to optimize the synthesis method of MTEDA to improve its efficiency and reduce its cost. Additionally, the development of new chiral ligands and catalysts based on the structure of MTEDA is another potential future direction.
合成方法
MTEDA can be synthesized by the reaction of 2-methyl-1,3-dioxolane-2-carboxylic acid with 4-methyl-1,3-thiazole-5-carboxaldehyde in the presence of sodium borohydride. The resulting product is then treated with ethylenediamine to obtain MTEDA. This method is a simple and efficient way to synthesize MTEDA with high yields.
科学研究应用
MTEDA is widely used in scientific research as a chiral ligand and a catalyst. It has been used in various chemical reactions such as asymmetric hydrogenation, asymmetric epoxidation, and asymmetric allylation. MTEDA is also used in the synthesis of various compounds such as amino acids, peptides, and pharmaceuticals.
属性
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9-10(16-8-13-9)7-12-4-3-11(2)14-5-6-15-11/h8,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYULYYPQFYQDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNCCC2(OCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid](/img/structure/B6631750.png)
![5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631755.png)
![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)
![5-[[(3-Methylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631764.png)


![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)